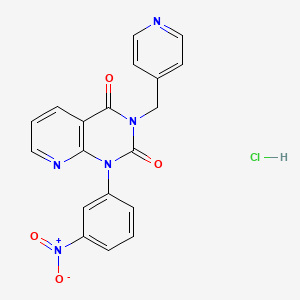

RS-25344 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFKXDQMBPYQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of RS-25344 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By preventing the degradation of cAMP, RS-25344 elevates its levels within the cell, thereby modulating a variety of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of RS-25344, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4

The primary mechanism of action of RS-25344 is the potent and selective inhibition of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, RS-25344 effectively increases the intracellular concentration of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, resulting in diverse physiological responses, including the modulation of inflammatory processes and smooth muscle relaxation.[3][4]

A noteworthy aspect of RS-25344's interaction with PDE4 is its enhanced inhibitory activity towards the phosphorylated form of the PDE-4D3 isoform.[1] Phosphorylation of PDE-4D3 by PKA can increase the enzyme's sensitivity to inhibition by RS-25344 by approximately 100-fold. This suggests a unique pharmacological strategy targeting an activated state of the enzyme, potentially offering greater selectivity and efficacy in specific cellular contexts where PDE-4D3 is phosphorylated.[1]

Quantitative Data: Potency and Selectivity

The inhibitory activity of RS-25344 has been quantified across various PDE subtypes and in cellular assays. The data clearly demonstrates its high potency for PDE4 and significant selectivity over other PDE families.

| Target | Assay Type | Value | Reference |

| PDE4 | Enzyme Inhibition (IC50) | 0.28 nM | [1][2] |

| PDE1 | Enzyme Inhibition (IC50) | > 100 µM | [1][2] |

| PDE2 | Enzyme Inhibition (IC50) | 160 µM | [1][2] |

| PDE3 | Enzyme Inhibition (IC50) | 330 µM | [1][2] |

| Concanavalin A-induced IL-5 release | Human PBMCs (EC50) | 0.3 nM | |

| LPS-induced TNF-α release | Human PBMCs (EC50) | 5.4 nM | |

| Eosinophil Chemotaxis (PAF-induced) | Inhibition | 35.1 ± 6.1% at 10 µM | [5] |

| Eosinophil Chemotaxis (C5a-induced) | Inhibition | 39.5 ± 5.0% at 10 µM | [5] |

Key Signaling Pathway

The inhibition of PDE4 by RS-25344 initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway.

Caption: RS-25344 inhibits PDE4, leading to increased cAMP and PKA activation.

Experimental Protocols

The characterization of RS-25344 involves a series of in vitro biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of RS-25344 to inhibit the enzymatic activity of purified PDE4.

-

Enzyme Source: Recombinant human PDE4D3 expressed in and purified from Sf9 cells.[1]

-

Substrate: [³H]-cAMP.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the RS-25344 dilutions, recombinant PDE4 enzyme, and assay buffer.

-

Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an ion-exchange resin.

-

Measure the radioactivity of the [³H]-adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the anti-inflammatory effect of RS-25344 by measuring its ability to inhibit the release of pro-inflammatory cytokines.

-

Cell Source: Human PBMCs isolated from healthy donors.

-

Stimulants: Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A for IL-5 release.

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Pre-incubate the cells with serial dilutions of RS-25344 for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) or Concanavalin A (e.g., 10 µg/mL).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentration of TNF-α or IL-5 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulant-only control.

-

Determine the EC50 value for the inhibition of cytokine release.

-

Eosinophil Chemotaxis Assay

This assay evaluates the effect of RS-25344 on the migration of eosinophils towards a chemoattractant.[5]

-

Cell Source: Eosinophils isolated from healthy human volunteers using an immunomagnetic method.[5]

-

Chemoattractants: Platelet-activating factor (PAF; 10⁻⁶ M) or complement factor 5a (C5a; 10⁻⁸ M).[5]

-

Apparatus: Microchemotaxis chambers.[5]

-

Procedure:

-

Isolate eosinophils from peripheral blood.

-

Pre-treat the eosinophils with RS-25344 or vehicle control.

-

Place the chemoattractant in the lower wells of the microchemotaxis chamber.

-

Place a filter membrane over the lower wells.

-

Add the treated eosinophil suspension to the upper wells.

-

Incubate the chamber to allow for cell migration.

-

After incubation, fix and stain the filter.

-

Quantify the number of migrated cells by microscopy.

-

Calculate the percentage of inhibition of chemotaxis compared to the vehicle-treated control.

-

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing a PDE4 inhibitor like RS-25344.

Caption: Workflow for determining the IC50 of RS-25344 in a biochemical assay.

Caption: Workflow for assessing the anti-inflammatory effects of RS-25344.

Conclusion

This compound is a highly potent and selective PDE4 inhibitor. Its mechanism of action, centered on the elevation of intracellular cAMP, has been well-characterized through a variety of in vitro assays. The compound's ability to inhibit the release of pro-inflammatory cytokines and modulate immune cell function underscores its potential as a pharmacological tool and a lead compound for the development of novel anti-inflammatory therapeutics. The enhanced activity against phosphorylated PDE-4D3 presents an intriguing avenue for achieving targeted therapeutic effects. Further research into the in vivo efficacy and safety profile of RS-25344 is warranted to fully elucidate its therapeutic potential.

References

- 1. Activation and selective inhibition of a cyclic AMP-specific phosphodiesterase, PDE-4D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AKAP3 selectively binds PDE4A isoforms in bovine spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated intracellular cyclic AMP inhibits chemotaxis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

RS-25344 Hydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary

RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). With a primary focus on its anti-inflammatory properties, this document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological effects, and key experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the scientific foundation of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, chemically known as 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates a range of physiological processes, most notably the inflammatory response. This targeted action has positioned this compound as a compound of interest for its potential therapeutic applications in inflammatory diseases, as well as for its cognitive-enhancing and antineoplastic effects.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1][2] |

| CAS Number | 152815-28-6 | [1][3] |

| Molecular Formula | C₁₉H₁₃N₅O₄ · HCl | [2] |

| Molecular Weight | 411.8 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO (15 mg/ml) and DMF (5 mg/ml) | [2] |

| SMILES | O=C1C2=CC=CN=C2N(C3=CC(--INVALID-LINK--=O)=CC=C3)C(N1CC4=CC=NC=C4)=O.Cl | [2] |

| InChI Key | ROSFKXDQMBPYQQ-UHFFFAOYSA-N | [1][3] |

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the modulation of cellular responses, including the suppression of inflammatory mediator release.

Pharmacological Data

In Vitro Inhibitory Activity

This compound is a highly potent inhibitor of PDE4, with significantly lower activity against other PDE isoforms, highlighting its selectivity.

| Enzyme Target | IC₅₀ (nM) | Reference(s) |

| PDE4 | 0.28 - 0.3 | [3][5] |

| PDE1 | >100,000 | [1][5] |

| PDE2 | 160,000 | [1] |

| PDE3 | 330,000 | [1] |

Anti-Inflammatory Activity

The inhibitory effect of this compound on PDE4 translates to potent anti-inflammatory activity, as demonstrated by the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs).

| Assay | Stimulant | Cytokine | EC₅₀ (nM) | Reference(s) |

| Human PBMCs | Concanavalin A | IL-5 | 0.3 | [5] |

| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 5.4 | [5] |

Experimental Protocols

Disclaimer: The following protocols are representative examples of the methodologies used to assess the activity of PDE4 inhibitors and their effects on cytokine release. The specific protocols used to generate the data for this compound were not available in the accessed literature.

PDE4 Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PDE4.

Methodology:

-

Reagent Preparation:

-

Recombinant human PDE4 enzyme is diluted to the desired concentration in assay buffer.

-

A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

-

The substrate, cAMP, is prepared in assay buffer.

-

-

Incubation:

-

The PDE4 enzyme solution is pre-incubated with the various concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of the cAMP substrate.

-

The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Detection:

-

The reaction is terminated, often by the addition of a stop reagent.

-

The amount of 5'-AMP produced is quantified. This can be achieved using various methods, such as a coupled enzyme assay that leads to a fluorescent or luminescent signal, or by using a radiolabeled substrate and measuring the radioactivity of the product.

-

-

Data Analysis:

-

The percentage of PDE4 inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytokine Release Assay from Human PBMCs (Representative Protocol)

This protocol outlines a general procedure for measuring the effect of a compound on cytokine release from stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation and Plating:

-

PBMCs are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated cells are washed, counted, and resuspended in complete cell culture medium.

-

A specific number of cells (e.g., 2 x 10⁵ cells/well) are seeded into a 96-well plate.

-

-

Compound Treatment:

-

Serial dilutions of this compound are prepared in cell culture medium.

-

The diluted compound or vehicle is added to the wells containing PBMCs.

-

The plate is pre-incubated for a short period (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

-

Cell Stimulation:

-

A stimulant, such as Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A (ConA) for IL-5 release, is added to the wells to induce cytokine production.

-

The plate is incubated for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

-

Cytokine Measurement:

-

After incubation, the plate is centrifuged, and the cell-free supernatant is collected.

-

The concentration of the cytokine of interest (e.g., TNF-α or IL-5) in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The percentage of inhibition of cytokine release is calculated for each concentration of this compound compared to the stimulated vehicle control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Synthesis

Disclaimer: A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. The following represents a general and plausible synthetic approach for the core pyrido[2,3-d]pyrimidine (B1209978) structure based on established chemical methodologies.

The synthesis of the pyrido[2,3-d]pyrimidine core of this compound likely involves a multi-step process starting from appropriately substituted pyrimidine (B1678525) and pyridine (B92270) precursors. A common strategy for constructing this heterocyclic system is the condensation of a substituted 6-aminouracil (B15529) derivative with a suitable three-carbon synthon.

Subsequent N-alkylation steps with 3-nitrobenzyl bromide and 4-(chloromethyl)pyridine (B78701) would install the respective side chains to yield the final RS-25344 molecule. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent.

Conclusion

This compound is a potent and selective PDE4 inhibitor with significant anti-inflammatory properties demonstrated in vitro. Its high affinity for PDE4 and its ability to suppress the release of key inflammatory cytokines at nanomolar concentrations make it a valuable tool for research in inflammation and related therapeutic areas. The data presented in this technical guide, along with the representative experimental protocols, provide a solid foundation for further investigation and development of this and similar compounds. Future studies should aim to further elucidate its in vivo efficacy, pharmacokinetic profile, and safety to fully assess its therapeutic potential.

References

- 1. Long PDE4 cAMP specific phosphodiesterases are activated by protein kinase A-mediated phosphorylation of a single serine residue in Upstream Conserved Region 1 (UCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

RS-25344 Hydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively elevates its concentration within cells, leading to the modulation of various downstream signaling pathways. This mechanism underlies its significant anti-inflammatory, memory-enhancing, and potential antineoplastic effects observed in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[2]

The activation of these pathways has several important consequences, particularly in immune cells. Elevated cAMP levels are associated with the suppression of inflammatory responses, including the reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-5 (IL-5).[3] This anti-inflammatory effect is a key rationale for the investigation of PDE4 inhibitors in a range of inflammatory conditions.

Signaling Pathway

The signaling pathway modulated by this compound is central to cellular function. The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for PDE4 inhibitors like RS-25344.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for the PDE4 enzyme.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Type/Source | Reference |

| PDE4 | 0.28 | Human Lymphocytes | [4] |

| PDE1 | >100,000 | Not Specified | [3][5] |

| PDE2 | 160,000 | Not Specified | [5] |

| PDE3 | 330,000 | Not Specified | [5] |

Table 2: In Vitro Anti-Inflammatory Activity of this compound

| Effect | EC50 (nM) | Cell Type | Stimulus | Reference |

| Inhibition of IL-5 Release | 0.3 | Human PBMCs | Concanavalin A | [3] |

| Inhibition of TNF-α Release | 5.4 | Human PBMCs | Lipopolysaccharide (LPS) | [3] |

Table 3: In Vivo Activity of this compound

| Effect | Dose | Route of Administration | Animal Model | Reference |

| Increased Gastric Retention | 1 mg/kg | Intraperitoneal (i.p.) | Mouse | [4] |

| Increased Stomach Weight | 5 mg/kg (twice daily for 72h) | Intraperitoneal (i.p.) | C57BL/6 Mouse | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of the key experimental protocols used to characterize this compound.

PDE4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of purified recombinant PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of this compound in an appropriate assay buffer.

-

Plate Setup: In a microplate, add the diluted this compound or vehicle control. Then, add the PDE4 enzyme solution to all wells except the negative control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate to allow the reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent. The choice of detection method will vary (e.g., fluorescence polarization, HTRF, or antibody-based methods).

-

Data Acquisition: Read the plate using a suitable microplate reader.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cytokine Release Assay from Human PBMCs

This protocol outlines the measurement of the inhibitory effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs).

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Seed the isolated PBMCs into a 96-well culture plate at an appropriate density.

-

Inhibitor Treatment: Add serial dilutions of this compound or a vehicle control to the wells.

-

Pre-incubation: Pre-incubate the cells with the compound.

-

Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) to induce TNF-α release or Concanavalin A for IL-5 release.

-

Incubation: Incubate the plate to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of cytokine release inhibition for each concentration of this compound and determine the EC50 value.

In Vivo Gastric Retention Assay

This protocol provides a general framework for assessing the effect of this compound on gastric emptying in a mouse model.

Detailed Steps:

-

Animal Preparation: Fast mice overnight with free access to water.

-

Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection).

-

Waiting Period: Allow a set amount of time for the compound to be absorbed and distributed.

-

Meal Administration: Administer a standardized, non-absorbable meal containing a marker (e.g., charcoal or a radiolabel) via oral gavage.

-

Gastric Emptying Period: Wait for a predetermined amount of time to allow for gastric emptying to occur.

-

Sample Collection: Euthanize the mice and carefully dissect out the stomachs.

-

Measurement: Determine the amount of the marker remaining in the stomach. This can be done by weighing the stomach contents or by measuring the radioactivity if a radiolabeled meal was used.

-

Data Analysis: Compare the amount of gastric content remaining in the this compound-treated group to the vehicle-treated group to determine the effect on gastric retention.

Conclusion

This compound is a highly potent and selective PDE4 inhibitor with demonstrated anti-inflammatory and physiological effects in preclinical models. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this compelling compound.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

The Selective PDE4 Inhibitor RS-25344 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound modulates various cellular processes, demonstrating significant anti-inflammatory and other pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Chemical Structure and Properties

This compound, chemically known as 1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, is a small molecule inhibitor with the following properties:

| Property | Value |

| Chemical Formula | C₁₉H₁₃N₅O₄ · HCl |

| Molecular Weight | 411.8 g/mol |

| CAS Number | 152815-28-6 |

| Appearance | Solid |

| SMILES | O=C1C2=CC=CN=C2N(C3=CC(--INVALID-LINK--=O)=CC=C3)C(N1CC4=CC=NC=C4)=O.Cl[1] |

| InChI Key | ROSFKXDQMBPYQQ-UHFFFAOYSA-N[1] |

Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a myriad of cellular signaling pathways. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.

A crucial aspect of RS-25344's mechanism is its enhanced inhibitory activity towards the phosphorylated form of the PDE4D3 isoform. Phosphorylation of PDE-4D3 by PKA leads to a conformational change that significantly increases its sensitivity to inhibition by RS-25344, by approximately 100-fold.[2] This targeted action on the activated form of the enzyme in leukocytes suggests a basis for its potent anti-inflammatory properties with potentially fewer side effects than non-selective PDE4 inhibitors.[2]

Signaling Pathway of this compound Action

References

An In-Depth Technical Guide to RS-25344 Hydrochloride (CAS: 152815-28-6): A Potent and Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and highly selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By preventing the degradation of cAMP, RS-25344 modulates various cellular pathways, leading to a broad spectrum of anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and detailed experimental protocols for its in vitro characterization. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of PDE4 inhibition.

Introduction

This compound, with the chemical name 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione hydrochloride, is a well-characterized research compound belonging to the class of nitraquazone (B1200208) analogues. It has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the PDE4 enzyme family. PDE4 is predominantly expressed in inflammatory and immune cells, making it an attractive target for the development of therapeutics for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions. The defining characteristic of RS-25344 is its high potency and selectivity for PDE4 over other phosphodiesterase families, which is crucial for minimizing off-target effects.

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.

By inhibiting PDE4, RS-25344 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the modulation of gene expression, typically resulting in the suppression of pro-inflammatory cytokine production (e.g., Tumor Necrosis Factor-alpha (TNF-α), interleukins) and an increase in the production of anti-inflammatory cytokines. This cascade of events forms the basis of the anti-inflammatory properties of RS-25344.

Pharmacological Profile

In Vitro Potency and Selectivity

RS-25344 is a highly potent inhibitor of PDE4. A key study demonstrated that the phosphorylation of the PDE4D3 isoform by PKA increases the sensitivity of the enzyme to inhibition by RS-25344 by approximately 100-fold.[1] This suggests that RS-25344 may preferentially target the activated form of the enzyme in cellular environments where the cAMP/PKA pathway is engaged. The compound exhibits excellent selectivity for PDE4 over other PDE families.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Source(s) |

| PDE4 | 0.28 | --INVALID-LINK--, --INVALID-LINK-- |

| PDE1 | >100,000 | --INVALID-LINK--, --INVALID-LINK-- |

| PDE2 | 160,000 | --INVALID-LINK-- |

| PDE3 | 330,000 | --INVALID-LINK-- |

In Vitro Cellular Activity

Consistent with its mechanism of action, RS-25344 demonstrates potent anti-inflammatory effects in various cell-based assays. It effectively inhibits the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Table 2: In Vitro Cellular Efficacy of this compound

| Assay | Cell Type | Stimulus | Endpoint | EC50 (nM) | Source(s) |

| Cytokine Release | Human PBMCs | Concanavalin A | IL-5 Release | 0.3 | --INVALID-LINK-- |

| Cytokine Release | Human PBMCs | Lipopolysaccharide (LPS) | TNF-α Release | 5.4 | --INVALID-LINK-- |

In Vivo Profile

While RS-25344 is widely cited as having potential for memory and cognition enhancement, as well as antineoplastic effects, specific in vivo studies detailing these activities were not publicly available in the searched literature. The following sections describe general experimental approaches that could be used to evaluate these potential effects.

3.3.1. Cognitive Enhancement Models To assess the procognitive effects of RS-25344, rodent models of learning and memory would be appropriate.

-

Novel Object Recognition (NOR) Test: This test evaluates recognition memory in rodents. After habituation, an animal is exposed to two identical objects. Following a retention interval, one of the familiar objects is replaced with a novel one. A cognitively healthy animal will spend more time exploring the novel object. The dosing regimen for RS-25344 would need to be determined through pharmacokinetic studies, but would typically involve administration prior to the training or testing phase.

-

Morris Water Maze: This is a test of spatial learning and memory. Animals are trained to find a hidden platform in a pool of opaque water, using spatial cues. The time taken to find the platform (escape latency) over several trials is a measure of learning. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

3.3.2. Antineoplastic Models To investigate the potential antineoplastic effects of RS-25344, in vivo cancer models would be utilized.

-

Xenograft Models: Human cancer cell lines (e.g., from lung, colon, or breast cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, animals would be treated with RS-25344 or a vehicle control. Tumor growth would be monitored over time by caliper measurements. At the end of the study, tumors would be excised, weighed, and processed for histological and molecular analysis.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of RS-25344 against a purified PDE4 enzyme.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

Enzyme: Purified recombinant human PDE4 (specific isoform, e.g., PDE4D3) is diluted in assay buffer to a working concentration.

-

Substrate: cAMP is dissolved in assay buffer. The final concentration should be below the Km for the enzyme to ensure sensitivity.

-

Inhibitor: A stock solution of this compound is prepared in 100% DMSO and serially diluted to create a range of concentrations.

-

-

Assay Procedure:

-

Add a small volume (e.g., 1-2 µL) of the RS-25344 serial dilutions or DMSO (vehicle control) to the wells of a microplate.

-

Add the diluted PDE4 enzyme solution to each well.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

-

Detection and Analysis:

-

Quantify the amount of AMP produced using a commercially available detection kit (e.g., fluorescence polarization, HTRF, or enzyme-coupled assays).

-

Calculate the percentage of inhibition for each concentration of RS-25344 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

TNF-α Release Assay from LPS-Stimulated Human PBMCs

This protocol describes a method to evaluate the anti-inflammatory effect of RS-25344 in a primary human cell system.

Methodology:

-

Isolation of PBMCs:

-

Human peripheral blood mononuclear cells are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Cell Plating and Treatment:

-

PBMCs are plated in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.

-

Serial dilutions of this compound are prepared in culture medium.

-

The cells are pre-incubated with the various concentrations of RS-25344 or vehicle control (medium with DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Stimulation:

-

Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Unstimulated control wells receive medium only.

-

The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection and Analysis:

-

After incubation, the plate is centrifuged, and the cell-free supernatants are collected.

-

The concentration of TNF-α in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

The percentage inhibition of TNF-α release is calculated for each concentration of RS-25344 compared to the LPS-stimulated vehicle control.

-

An EC50 value is determined by plotting the percent inhibition against the logarithm of the RS-25344 concentration.

-

Conclusion

This compound is a potent and selective PDE4 inhibitor that serves as an invaluable tool for studying the role of the cAMP signaling pathway in inflammation and other physiological processes. Its well-defined mechanism of action and high in vitro potency make it a standard reference compound for research in this area. While its in vivo effects on cognition and cancer are anecdotally reported, further published research is needed to substantiate these claims and define its therapeutic potential in these areas. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of RS-25344 and other novel PDE4 inhibitors.

References

RS-25344 Hydrochloride: A Technical Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, with a particular affinity for the activated, phosphorylated form of the PDE4D3 isozyme. Its discovery in the mid-1990s highlighted a novel pharmacological strategy for targeting activated phosphodiesterases in inflammatory cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows. While the compound showed significant promise in preclinical studies, its developmental history beyond initial discovery is not well-documented in publicly available literature, and it appears to have been discontinued (B1498344) for commercial reasons.

Discovery and History

This compound emerged from research focused on the role of cyclic AMP (cAMP) specific phosphodiesterases in the inflammatory process. The seminal work by Alvarez, Sette, Yang, and colleagues, published in 1995, first characterized RS-25344 as a potent inhibitor of PDE4.[1] Their research identified that in a human promonocytic cell line (U937), the decline in intracellular cAMP levels following stimulation with prostaglandin (B15479496) E2 was associated with the activation of a high-affinity cAMP phosphodiesterase. This activated enzyme was identified as a variant of PDE-4D.[1]

A key finding of this initial research was that the phosphorylation of the PDE-4D3 isoform by protein kinase A (PKA) dramatically increased its sensitivity to inhibition by RS-25344 by approximately 100-fold.[1] This observation suggested a novel therapeutic approach: targeting the activated conformation of a PDE isozyme, which could potentially lead to greater selectivity and fewer side effects compared to non-selective PDE4 inhibitors.[1]

The developmental history of this compound following these initial findings is not extensively detailed in the scientific literature. There is no evidence to suggest that the compound progressed to clinical trials. Some commercial suppliers of research chemicals have discontinued the product, citing commercial reasons for this decision.

Pharmacological Profile

This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). Its inhibitory activity is significantly enhanced when targeting the phosphorylated form of the PDE4D3 isoform.

Quantitative Data Summary

| Parameter | Value | Enzyme/Cell Type | Notes |

| IC50 (PDE4) | 0.28 nM[2], 0.3 nM[1] | Purified PDE4 | |

| IC50 (PDE1) | > 100 µM[2] | Purified PDE1 | Demonstrates high selectivity. |

| IC50 (PDE2) | 160 nM[2] | Purified PDE2 | |

| IC50 (PDE3) | 330 nM[2] | Purified PDE3 | |

| EC50 (IL-5 release) | 0.3 nM[1] | Concanavalin A-induced human PBMCs | |

| EC50 (TNF-α release) | 5.4 nM[1] | LPS-induced human PBMCs |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.

Mechanism of Action: The cAMP Signaling Pathway

Cyclic AMP is a crucial second messenger involved in a myriad of cellular processes, including inflammation. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDE4 is a family of enzymes that specifically hydrolyzes cAMP.

In inflammatory cells, an increase in cAMP levels generally leads to a suppression of inflammatory responses, such as the release of cytokines and chemokines. By inhibiting PDE4, RS-25344 prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the attenuation of the inflammatory cascade.

A unique aspect of RS-25344's mechanism is its enhanced potency against the PKA-phosphorylated form of PDE4D3. This suggests a feed-forward mechanism where an initial rise in cAMP activates PKA, which then phosphorylates PDE4D3, making it more susceptible to inhibition by RS-25344, thus further amplifying the anti-inflammatory signal.

References

RS-25344 Hydrochloride: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, RS-25344 leads to an accumulation of cAMP, which in turn modulates various cellular functions, particularly in immune and inflammatory responses. This document provides an in-depth technical guide on the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Mechanism of Action

RS-25344 exerts its pharmacological effects by competitively inhibiting the catalytic activity of phosphodiesterase 4 (PDE4). This enzyme is responsible for the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP). Inhibition of PDE4 results in elevated intracellular cAMP levels, leading to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA). This cascade of events ultimately suppresses the production of pro-inflammatory mediators.

Target Selectivity Profile

The selectivity of this compound for PDE4 over other phosphodiesterase isoforms is a critical aspect of its pharmacological profile, contributing to its potential therapeutic window and reduced side effects.

Quantitative Inhibition Data

The following table summarizes the in vitro inhibitory activity of this compound against various phosphodiesterase isoforms.

| Target | IC50 (nM) | Selectivity vs. PDE4 |

| PDE4 | 0.3 | - |

| PDE1 | >100,000 | >333,333-fold |

| PDE2 | >100,000 | >333,333-fold |

| PDE3 | >100,000 | >333,333-fold |

Data sourced from publicly available information.

Functional Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

RS-25344 has demonstrated potent anti-inflammatory effects in cellular assays.

| Functional Endpoint | EC50 (nM) |

| Inhibition of Concanavalin A-induced IL-5 release | 0.3 |

| Inhibition of LPS-induced TNF-α release | 5.4 |

Data sourced from publicly available information.

Signaling Pathway

The mechanism of action of RS-25344 involves the modulation of the canonical cAMP signaling pathway.

Caption: cAMP signaling pathway and the inhibitory action of RS-25344.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the selectivity and functional activity of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of different PDE isoforms.

Materials:

-

Recombinant human PDE isoforms (PDE1, PDE2, PDE3, PDE4)

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

Snake Venom Nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the compound dilutions, the respective recombinant PDE enzyme, and assay buffer.

-

Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Incubate the plate at 30°C for a further 10 minutes.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product by passing the reaction mixture through an anion-exchange resin column. [³H]-cAMP will bind to the resin, while [³H]-adenosine will be in the eluate.

-

Collect the eluate into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the PDE inhibition assay.

Cytokine Release Assay from Human PBMCs

This assay evaluates the functional anti-inflammatory effect of RS-25344 by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) or Concanavalin A

-

This compound

-

Human TNF-α and IL-5 ELISA kits

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.

-

Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.

-

Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with an appropriate stimulant (e.g., 10 ng/mL LPS for TNF-α release or Concanavalin A for IL-5 release). Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentration of TNF-α or IL-5 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulant-only control.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

An In-Depth Technical Guide to RS-25344 Hydrochloride and its Interaction with cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), a key enzyme family in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting the degradation of cAMP, this compound effectively elevates intracellular cAMP concentrations, thereby modulating a variety of downstream signaling pathways. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Modulation of cAMP Signaling

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive metabolite 5'-AMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.

Cyclic AMP is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes. The elevation of cAMP levels by this compound results in the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a wide array of substrate proteins, including transcription factors, enzymes, and ion channels, leading to diverse physiological responses. These can include modulation of inflammatory responses, smooth muscle relaxation, and regulation of synaptic plasticity.

Current evidence suggests that the pharmacological effects of this compound are mediated exclusively through the inhibition of PDE4, with no direct effects on adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for PDE4.

Table 1: In Vitro Inhibitory Potency of this compound against Phosphodiesterase Isoforms

| Target | IC50 (nM) | Source |

| PDE4 | 0.28 | [1][2][3] |

| PDE1 | >100,000 | [1][2][3] |

| PDE2 | 160,000 | [1][2][3] |

| PDE3 | 330,000 | [1][2][3] |

Note: The IC50 value for PDE4 represents the overall potency for the PDE4 family. RS-25344 has been shown to be particularly effective against the PDE4D subtype, with phosphorylation of PDE4D3 increasing its sensitivity to inhibition by approximately 100-fold[4]. Specific IC50 values for all individual PDE4 subtypes (A, B, C, D) are not consistently reported in the public domain.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | EC50 (nM) | Effect | Source |

| Inhibition of IL-5 Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 | Inhibition of concanavalin (B7782731) A-induced IL-5 release | |

| Inhibition of TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.4 | Inhibition of LPS-induced TNF-α release | |

| Inhibition of Eosinophil Chemotaxis | Human Eosinophils | Not explicitly defined as EC50, but significant inhibition observed at 10⁻⁵ M | Inhibition of chemotaxis in response to PAF and C5a | [5] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosing | Observed Effect | Source |

| Wild-type C57BL/6 mice | 5 mg/kg, i.p., twice daily for 72h | Significant increase in stomach weight | [1] |

| Wild-type C57BL/6 mice | 1 mg/kg, i.p., 30 min prior to food bolus | Increased gastric retention | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound and other PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme (specifically PDE4D3 is recommended based on literature[4])

-

This compound

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM 2-mercaptoethanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted this compound or vehicle control.

-

Add the recombinant PDE4 enzyme to each well and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP (final concentration typically around 1 µM).

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.

-

Add 5'-Nucleotidase to each well and incubate for 10 minutes at 30°C to convert the product [³H]-5'-AMP to [³H]-adenosine.

-

Add a slurry of the anion-exchange resin to each well to bind the unreacted [³H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a cellular context.

Materials:

-

A suitable cell line (e.g., Human Peripheral Blood Mononuclear Cells - PBMCs)

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator) or another relevant agonist

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an adenylyl cyclase activator like forskolin for a defined period (e.g., 15 minutes).

-

Remove the medium and lyse the cells using the provided lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound to determine the EC50 for cAMP accumulation.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of lung inflammation.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle to the mice at a predetermined time before the inflammatory challenge.

-

Induce pulmonary inflammation by intranasal administration of LPS in sterile saline.

-

At a specified time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs.

-

Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.).

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

-

The lung tissue can also be collected for histological analysis or measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Compare the inflammatory parameters between the vehicle-treated and this compound-treated groups to assess its anti-inflammatory efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Activation and selective inhibition of a cyclic AMP-specific phosphodiesterase, PDE-4D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated intracellular cyclic AMP inhibits chemotaxis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS-25344 Hydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, a class of compounds with significant therapeutic potential in a range of disorders, including those affecting the central nervous system.[1][2] While sometimes mistaken for a serotonin (B10506) 5-HT4 receptor antagonist, its primary mechanism of action is the inhibition of the PDE4 enzyme, which plays a crucial role in intracellular signaling. This guide provides a comprehensive technical overview of this compound, focusing on its pharmacological profile, mechanism of action, and its relevance to neuroscience research.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its effects by selectively inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in a multitude of cellular processes.[1][2] By inhibiting PDE4, RS-25344 prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, including transcription factors like cAMP response element-binding protein (CREB). In neuroscience, the potentiation of the cAMP/PKA/CREB signaling pathway is strongly linked to processes of synaptic plasticity, learning, and memory.[3]

The inhibitory action of RS-25344 is particularly potent and selective for PDE4.[1][4] Notably, its inhibitory concentration (IC50) for PDE4 is in the nanomolar range, while it shows significantly weaker to negligible effects on other phosphodiesterase families (PDE1, PDE2, and PDE3).[2] This selectivity is a key characteristic, as it minimizes off-target effects that can arise from the inhibition of other PDE subtypes.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro assays, which demonstrate its high potency and selectivity for the PDE4 enzyme.

| Parameter | Value | Enzyme/Cell Type | Reference |

| IC50 | 0.28 nM | PDE4 (in human lymphocytes) | [3] |

| 0.3 nM | PDE4 | [1][4] | |

| > 100 µM | PDE1 | [1][2] | |

| 160 µM | PDE2 | [2][3] | |

| 330 µM | PDE3 | [2][3] | |

| EC50 | 0.3 nM | Inhibition of Concanavalin A-induced IL-5 release in human PBMCs | [1][4] |

| 5.4 nM | Inhibition of LPS-induced TNF-α release in human PBMCs | [1][4] |

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound via PDE4 inhibition.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols relevant to the study of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of RS-25344 against different PDE isozymes.

-

Enzyme Preparation : Recombinant human PDE enzymes (PDE1-4) are used.

-

Reaction Mixture : A reaction buffer containing a known concentration of the PDE enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of this compound is prepared.

-

Initiation and Incubation : The reaction is initiated by the addition of the cAMP substrate and incubated at 37°C for a specified period.

-

Termination : The reaction is stopped by the addition of a binding reagent that sequesters the fluorescently labeled product (e.g., AMP).

-

Detection : The amount of product formed is quantified by measuring the fluorescence polarization. A decrease in fluorescence polarization corresponds to an increase in PDE activity.

-

Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the RS-25344 concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the anti-inflammatory potential of RS-25344.

-

PBMC Isolation : PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture : Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Pre-treatment : Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation : Cytokine release is stimulated by adding an inflammatory agent such as Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A for IL-5 release.

-

Incubation : The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 18-24 hours).

-

Supernatant Collection : The cell culture supernatant is collected after centrifugation to pellet the cells.

-

Cytokine Quantification : The concentration of the cytokine of interest (e.g., TNF-α, IL-5) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : EC50 values are determined by plotting the percentage of cytokine inhibition against the logarithm of the RS-25344 concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: Workflow for assessing the anti-inflammatory effects of RS-25344.

Applications in Neuroscience Research

The role of this compound as a PDE4 inhibitor opens up several avenues for neuroscience research:

-

Cognitive Enhancement : Given the established role of the cAMP/PKA/CREB pathway in learning and memory, RS-25344 can be utilized as a tool to investigate the molecular mechanisms underlying these processes.[3] Studies could explore its effects on long-term potentiation (LTP) in hippocampal slices or its impact on performance in various memory paradigms in animal models.

-

Neuroinflammation : The anti-inflammatory properties of RS-25344, demonstrated by its inhibition of pro-inflammatory cytokine release, make it a valuable compound for studying neuroinflammatory conditions.[1][4] It can be used in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.

-

Neuroprotection : By elevating cAMP levels, PDE4 inhibitors can promote the expression of neuroprotective factors. Research could investigate the potential of RS-25344 to protect neurons from various insults, such as excitotoxicity or oxidative stress.

Conclusion

This compound is a potent and selective PDE4 inhibitor with significant implications for neuroscience research. Its ability to modulate the cAMP signaling pathway provides a powerful tool for investigating the molecular underpinnings of cognition, neuroinflammation, and neuroprotection. This guide has provided a detailed overview of its mechanism of action, pharmacological data, and relevant experimental protocols to aid researchers in designing and conducting their studies with this promising compound.

References

Potential Therapeutic Applications of RS-25344 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, with a primary affinity for the PDE4D3 isoform. By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, RS-25344 demonstrates significant anti-inflammatory properties and other biological activities. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative biological data, detailed experimental methodologies, and potential therapeutic applications.

Core Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes. Notably, the sensitivity of the PDE-4D3 isoform to inhibition by RS-25344 is significantly increased (approximately 100-fold) upon its phosphorylation by protein kinase A (PKA).[1] This suggests a targeted action on activated PDE4D3 in specific cellular contexts.

Signaling Pathway

The core signaling pathway initiated by this compound is the potentiation of cAMP-mediated signaling.

Caption: RS-25344 inhibits PDE4, increasing cAMP levels and activating PKA.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity against Phosphodiesterases

| Enzyme Target | IC50 (nM) | Selectivity vs. PDE4 | Reference |

| PDE4 | 0.28 - 0.3 | - | [1][2][3][4] |

| PDE1 | > 100,000 | > 357,000-fold | [1][2][3][4] |

| PDE2 | 160,000 | > 571,000-fold | [1][3] |

| PDE3 | 330,000 | > 1,178,000-fold | [1][3] |

Table 2: In Vitro Anti-Inflammatory Activity

| Assay | Cell Type | Stimulant | EC50 (nM) | Reference |

| IL-5 Release Inhibition | Human PBMCs | Concanavalin (B7782731) A | 0.3 | [2][4] |

| TNF-α Release Inhibition | Human PBMCs | LPS | 5.4 | [2][4] |

Potential Therapeutic Applications & Preclinical Evidence

Anti-Inflammatory Effects

The potent inhibition of pro-inflammatory cytokine release (IL-5 and TNF-α) from human peripheral blood mononuclear cells (PBMCs) positions RS-25344 as a candidate for treating inflammatory conditions.[2][4] Its high selectivity for PDE4 over other isoforms suggests a potentially favorable side-effect profile compared to less selective PDE4 inhibitors.

Respiratory Diseases

By inhibiting eosinophil chemotaxis, RS-25344 may have therapeutic utility in asthma and other allergic respiratory diseases where eosinophils are key pathological mediators.[1][3]

Male Infertility

RS-25344 has been shown to increase the progressive motility of spermatozoa in vitro.[1][3] This suggests a potential application in certain forms of male infertility characterized by poor sperm motility.

Other Potential Applications

While some sources mention potential memory- and cognition-enhancing and antineoplastic effects, there is currently a lack of publicly available, detailed studies to substantiate these claims.[5][6] Further research is required to explore these potential applications.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited. Specific parameters for this compound may vary based on the original research, which is not fully detailed in the available literature.

PDE4 Inhibition Assay (General Protocol)

This assay determines the concentration of RS-25344 required to inhibit 50% of PDE4 activity (IC50).

Caption: Workflow for a radiolabeled PDE4 inhibition assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, MgCl2, and the recombinant PDE4 enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Initiation: Start the reaction by adding the substrate, [3H]-cAMP.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination: Stop the reaction, typically by boiling.

-

Conversion: Add 5'-nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Separation: Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an ion-exchange resin.

-

Quantification: Measure the amount of [3H]-adenosine using liquid scintillation counting.

-

Analysis: Calculate the percent inhibition at each concentration of RS-25344 and determine the IC50 value.

Cytokine Release Assay (General Protocol)

This assay measures the ability of RS-25344 to inhibit the release of inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in appropriate media.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for TNF-α release or concanavalin A for IL-5 release.

-

Incubation: Incubate the stimulated cells for a period sufficient to allow cytokine production and release (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-5) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Determine the EC50 value of RS-25344 for the inhibition of cytokine release.

Eosinophil Chemotaxis Assay (General Protocol)

This assay assesses the effect of RS-25344 on the directed migration of eosinophils.

Caption: Workflow for an eosinophil chemotaxis assay using a Boyden chamber.

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

-

Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration assay system with a porous membrane separating an upper and lower chamber.

-

Chemoattractant: Add a known chemoattractant for eosinophils (e.g., eotaxin) to the lower chamber.

-

Cell Treatment: In the upper chamber, add the isolated eosinophils that have been pre-incubated with or without varying concentrations of RS-25344.

-

Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Analysis: Count the number of migrated cells and determine the inhibitory effect of RS-25344.

Sperm Motility Assay (General Protocol)

This assay evaluates the impact of RS-25344 on the motility of spermatozoa.

Methodology:

-

Semen Sample Preparation: Obtain a fresh semen sample and allow it to liquefy.

-

Sperm Wash: Wash the spermatozoa in a suitable medium to remove seminal plasma.

-

Incubation: Incubate the washed spermatozoa in the medium containing varying concentrations of this compound. A control group with no compound is also prepared.

-

Motility Analysis: At specific time points, assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual microscopic examination according to WHO guidelines.

-

Parameters Measured: Key parameters to measure include the percentage of progressively motile sperm, total motile sperm, and various kinematic parameters (e.g., curvilinear velocity, straight-line velocity).

-

Analysis: Compare the motility parameters between the control and RS-25344-treated groups.

Conclusion and Future Directions

This compound is a potent and selective PDE4 inhibitor with well-documented anti-inflammatory effects in vitro. Its ability to inhibit cytokine release and eosinophil chemotaxis, coupled with its effect on sperm motility, highlights its potential in a range of therapeutic areas. However, to fully realize its clinical potential, further research is imperative. In vivo studies are needed to establish its efficacy, pharmacokinetic profile, and safety in animal models of inflammatory diseases and infertility. Furthermore, the suggested cognitive-enhancing and antineoplastic effects warrant dedicated investigation to either substantiate or refute these claims. The detailed experimental frameworks provided herein offer a foundation for researchers to further explore the therapeutic applications of this promising compound.

References